CB1 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

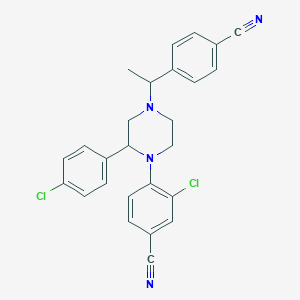

Molecular Formula |

C26H22Cl2N4 |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

3-chloro-4-[2-(4-chlorophenyl)-4-[1-(4-cyanophenyl)ethyl]piperazin-1-yl]benzonitrile |

InChI |

InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3 |

InChI Key |

GTOMRUVXHAYDFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N2CCN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Profile of the CB1 Antagonist: Rimonabant (SR141716A)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating a myriad of physiological processes, including appetite, metabolism, pain sensation, and mood. The cannabinoid receptor 1 (CB1), predominantly expressed in the central nervous system and various peripheral tissues, is a key component of this system. Antagonism of the CB1 receptor has emerged as a promising therapeutic strategy for a range of disorders, most notably obesity and related metabolic conditions. This technical guide provides an in-depth pharmacological profile of Rimonabant (SR141716A), a first-in-class selective CB1 receptor antagonist and inverse agonist. Rimonabant's extensive characterization serves as a critical case study for researchers and professionals involved in the development of novel modulators of the endocannabinoid system.

Pharmacodynamics

Rimonabant acts as a potent and selective antagonist of the CB1 receptor.[1] It exhibits high affinity for the CB1 receptor with Ki values typically in the low nanomolar range.[1][2] In addition to its antagonist properties, Rimonabant also displays inverse agonist activity, meaning it can reduce the basal activity of constitutively active CB1 receptors.[3][4]

Binding Affinity and Selectivity

The binding affinity and selectivity of Rimonabant for cannabinoid receptors have been extensively characterized through radioligand binding assays. These studies typically utilize membrane preparations from cells expressing recombinant human CB1 and CB2 receptors or from brain tissue.

Table 1: In Vitro Binding Affinity of Rimonabant

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Human CB1 | [3H]CP55,940 | HEK 293 cell membranes | 1.8 | |

| Human CB1 | [3H]SR141716A | Rat brain membranes | 2.0 | |

| Human CB2 | [3H]CP55,940 | HEK 293 cell membranes | 514 | |

| Human CB2 | [3H]CP55,940 | CHO cell membranes | >1000 |

Functional Activity

Rimonabant's functional activity as a CB1 antagonist and inverse agonist has been demonstrated in various in vitro assays, including GTPγS binding assays and adenylyl cyclase activity assays. In GTPγS binding assays, Rimonabant antagonizes agonist-stimulated [35S]GTPγS binding. As an inverse agonist, it can also inhibit basal [35S]GTPγS binding. In adenylyl cyclase assays, Rimonabant blocks the inhibition of adenylyl cyclase induced by CB1 agonists.

Table 2: In Vitro Functional Activity of Rimonabant

| Assay | Cell Line/Tissue | Agonist | Parameter | Value | Reference |

| [35S]GTPγS Binding | Rat brain membranes | CP55,940 | IC50 (nM) | 31 | |

| Adenylyl Cyclase Activity | Rat brain membranes | WIN55,212-2 | Antagonism | - | |

| GRABeCB2.0 Sensor | HEK293 cells | - | EC50 (nM) | 42 ± 3 |

In Vivo Efficacy

The in vivo efficacy of Rimonabant has been primarily evaluated in animal models of obesity, where it has been shown to reduce food intake and body weight. These effects are thought to be mediated by the blockade of CB1 receptors in the hypothalamus and other brain regions involved in appetite regulation, as well as by peripheral effects on metabolism.

In diet-induced obese mice, oral administration of Rimonabant (e.g., 10 mg/kg/day) leads to a significant reduction in body weight and fat mass. This is often accompanied by an initial decrease in food intake.

Pharmacokinetics

Rimonabant exhibits good oral bioavailability and is rapidly absorbed. Its pharmacokinetic profile can be influenced by factors such as obesity, with a longer half-life observed in obese individuals compared to non-obese subjects.

Table 3: Pharmacokinetic Parameters of Rimonabant

| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (days) | Oral Bioavailability (%) | Reference |

| Human (non-obese) | 20 mg | Oral | ~2 | - | 6-9 | - | |

| Human (obese) | 20 mg | Oral | ~2 | - | 16 | - | |

| Mouse | 10 mg/kg | Oral | 1 | 203 ± 18 | - | ~50 | |

| Rat | - | - | - | - | 128.4 min (functional) | - |

Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Antagonism of the CB1 receptor by Rimonabant blocks the downstream signaling cascades initiated by endocannabinoids or cannabinoid agonists. As an inverse agonist, Rimonabant can also actively suppress the basal signaling activity of the receptor.

The primary signaling pathway affected by CB1 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of the CB1 receptor can also lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

-

CB1 receptor-expressing cell membranes (e.g., from HEK-293 or CHO cells) or brain tissue homogenates.

-

Radioligand (e.g., [3H]CP55,940).

-

Test compound (Rimonabant).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound (Rimonabant). Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation downstream of the CB1 receptor.

Materials:

-

CB1 receptor-expressing cell membranes.

-

[35S]GTPγS.

-

Guanosine diphosphate (GDP).

-

CB1 receptor agonist (e.g., CP55,940).

-

Test compound (Rimonabant).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [35S]GTPγS, GDP, and the test compounds. To assess antagonist activity, include a fixed concentration of a CB1 agonist.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Detection: Measure radioactivity using a scintillation counter.

-

Data Analysis: Determine the potency (EC50) of agonists and the inhibitory potency (IC50) of antagonists like Rimonabant.

In Vivo Model of Diet-Induced Obesity

This protocol describes a common in vivo model to evaluate the efficacy of anti-obesity compounds like Rimonabant.

Animals:

-

Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.

Procedure:

-

Obesity Induction: At 6-8 weeks of age, house mice on a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks. A control group is maintained on a standard chow diet.

-

Treatment: Once obesity is established, randomize the mice into treatment groups. Administer Rimonabant (e.g., 10 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 4 weeks).

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, collect blood and tissues for analysis of various metabolic parameters, including plasma lipids, glucose, and insulin levels. Body composition (fat and lean mass) can also be assessed.

Conclusion

Rimonabant (SR141716A) is a well-characterized, potent, and selective CB1 receptor antagonist and inverse agonist. Its pharmacological profile, encompassing high binding affinity, clear functional antagonism, and in vivo efficacy in models of obesity, has established it as a crucial tool for investigating the endocannabinoid system. The detailed methodologies provided in this guide for key in vitro and in vivo experiments offer a foundation for researchers and drug development professionals to characterize novel CB1 receptor modulators and further explore the therapeutic potential of targeting this important receptor. While Rimonabant itself was withdrawn from the market due to adverse psychiatric effects, the extensive data gathered on its pharmacology continues to inform the development of next-generation CB1 receptor antagonists with improved safety profiles.

References

- 1. Diet-induced obesity murine model [protocols.io]

- 2. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

Technical Guide: Synthesis and Characterization of the Pyrazole-Based CB1 Antagonist 1 (SR141716A)

This whitepaper provides a detailed technical overview of the synthesis and characterization of the potent and selective CB1 cannabinoid receptor antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , commonly known in the literature as SR141716A or Rimonabant.[1][2] For clarity and adherence to the topic, this compound will be referred to as Compound 1 . This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key component of the endocannabinoid system.[3][4][5] It plays a crucial role in regulating numerous physiological processes, including appetite, memory, and pain perception. Consequently, the development of CB1 receptor antagonists has been a significant area of research, particularly for therapeutic applications in obesity and metabolic disorders.

Compound 1 is a seminal pyrazole-derivative antagonist/inverse agonist that was instrumental in characterizing the CB1 receptor. Its development spurred extensive structure-activity relationship (SAR) studies aimed at creating new pharmacological tools and therapeutic agents. This guide details the synthetic protocol, characterization methodologies, and biological activity of Compound 1.

Synthesis of Compound 1

The synthesis of Compound 1 is a multi-step process culminating in the formation of the pyrazole core and subsequent amidation. The general synthetic strategy involves the reaction of a substituted hydrazine with a β-ketoester to form the pyrazole ring, followed by hydrolysis and coupling with 1-aminopiperidine.

Experimental Protocol: Synthesis

A representative synthesis is as follows:

-

Step 1: Synthesis of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate:

-

To a solution of ethyl 2-(2,4-dichlorophenyl)hydrazinecarboxylate in a suitable solvent such as ethanol, add ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the pyrazole product precipitates and can be collected by filtration. The crude product is then purified, typically by recrystallization.

-

-

Step 2: Hydrolysis to Carboxylic Acid:

-

The ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The reaction mixture is heated to reflux until the hydrolysis is complete, as monitored by Thin Layer Chromatography (TLC).

-

The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid derivative. The solid is filtered, washed with water, and dried.

-

-

Step 3: Amide Coupling to form Compound 1:

-

The carboxylic acid from Step 2 is converted to its acid chloride by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane).

-

In a separate flask, 1-aminopiperidine is dissolved in an inert solvent with a non-nucleophilic base (e.g., triethylamine or pyridine).

-

The freshly prepared acid chloride solution is added dropwise to the 1-aminopiperidine solution at 0°C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The final product, Compound 1 , is isolated by aqueous workup and purified by column chromatography or recrystallization.

-

Physicochemical and Biological Characterization

The identity, purity, and biological activity of the synthesized Compound 1 are confirmed through a series of analytical and pharmacological assays.

Structural confirmation and purity are typically assessed using standard analytical techniques.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The characteristic peaks for the aromatic protons, the pyrazole methyl group, and the piperidinyl moiety are verified against reference spectra.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. For Rimonabant, the expected (M+H)⁺ ion is m/z 463.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is determined using reverse-phase HPLC, often coupled with a UV detector. A high purity level (>98%) is required for biological assays.

Table 1: Analytical Characterization Data for Compound 1

| Parameter | Method | Expected Result |

|---|---|---|

| Molecular Formula | - | C₂₂H₂₁Cl₃N₄O |

| Molecular Weight | - | 463.79 g/mol |

| Purity | RP-HPLC | >98% |

| (M+H)⁺ | LC-MS/MS | m/z 463 → 363 |

| ¹H NMR | 400 MHz, CDCl₃ | Consistent with published spectra |

| ¹³C NMR | 100 MHz, CDCl₃ | Consistent with published spectra |

The primary biological characterization involves determining the compound's affinity for the CB1 receptor and its functional effect on receptor signaling.

Experimental Protocol: CB1 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of Compound 1 .

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the human CB1 receptor (e.g., CHO-K1 cells or rat brain tissue).

-

Assay Conditions: The membranes are incubated with a known concentration of a high-affinity CB1 radioligand (e.g., [³H]CP55,940 or [³H]SR141716A) and varying concentrations of the unlabeled test compound (Compound 1 ).

-

Incubation and Filtration: The mixture is incubated at 37°C to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Compound 1 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay

This assay determines whether Compound 1 acts as an antagonist or an inverse agonist by measuring its effect on cAMP levels. CB1 receptor activation typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP.

-

Cell Culture: CHO cells stably expressing the human CB1 receptor are cultured and seeded in multi-well plates.

-

Assay Procedure:

-

Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

To measure antagonist activity, cells are incubated with a known CB1 agonist (e.g., CP55,940) in the presence of varying concentrations of Compound 1 . Adenylyl cyclase is stimulated with forskolin.

-

To measure inverse agonist activity, cells are incubated with varying concentrations of Compound 1 alone (without an agonist) in the presence of forskolin.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The ability of Compound 1 to block the agonist-induced decrease in cAMP (antagonism) or to increase cAMP levels above baseline (inverse agonism) is quantified.

Table 2: Biological Activity Profile of Compound 1

| Parameter | Assay Type | Receptor | Value |

|---|---|---|---|

| Binding Affinity (Ki) | Radioligand Binding | Human CB1 | 1.8 - 18 nM |

| Functional Activity | cAMP Assay | Human CB1 | Antagonist / Inverse Agonist |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key processes involved in the synthesis, characterization, and mechanism of action of Compound 1 .

Caption: Workflow for the multi-step synthesis of Compound 1.

Caption: Analytical and biological characterization workflow for Compound 1.

Caption: CB1 signaling pathway and the inhibitory action of Compound 1.

References

- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

In Vivo Efficacy of the CB1 Receptor Antagonist Rimonabant (SR141716A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of the prototypical cannabinoid receptor 1 (CB1) antagonist, Rimonabant (also known as SR141716A). The document synthesizes preclinical and clinical data, details common experimental protocols, and visualizes key biological pathways and workflows to serve as a resource for professionals in the field of drug development and metabolic research.

Introduction to CB1 Receptor Antagonism

The endocannabinoid system, and specifically the CB1 receptor, plays a significant role in regulating energy balance, appetite, and metabolism.[1][2] CB1 receptors are densely expressed in the central nervous system, where they modulate neurotransmitter release, and are also found in peripheral tissues such as adipose tissue, liver, skeletal muscle, and the gastrointestinal tract.[1][2] Overactivity of the endocannabinoid system is associated with obesity and related metabolic disorders.[3] Consequently, blockade of the CB1 receptor has been a key strategy for the development of anti-obesity therapeutics.

Rimonabant was the first selective CB1 receptor antagonist developed and has been extensively studied for its effects on body weight and cardiometabolic risk factors. While it demonstrated efficacy in promoting weight loss and improving metabolic profiles, its development was halted due to adverse psychiatric side effects, underscoring the complex role of the central endocannabinoid system. Nevertheless, the study of Rimonabant has provided invaluable insights into the therapeutic potential and challenges of targeting the CB1 receptor.

In Vivo Efficacy Data

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the in vivo efficacy of Rimonabant.

Table 1: Preclinical Efficacy of Rimonabant in Rodent Models of Obesity

| Animal Model | Treatment Details | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | 10 mg/kg/day p.o. for 10 weeks | Marked and sustained decrease in body weight (34.5 g vs. 47.2 g in vehicle group). Transient reduction in energy intake (first 14 days). Significant reductions in serum leptin (-81%), insulin (-78%), and glucose (-67%). Increased serum adiponectin (+18%). | |

| Diet-Induced Obese (DIO) Mice | 10 mg/kg/day p.o. for 5 weeks | Transient reduction of food intake (-48% in week 1). Sustained reduction of body weight (-20%) and adiposity (-50%). Corrected insulin resistance and lowered plasma leptin, insulin, and free fatty acid levels. | |

| Diet-Induced Obese (DIO) Rats | 10 mg/kg i.p. for 4 weeks | Transiently reduced food intake but induced body weight loss throughout the study. Significantly less body fat and circulating leptin compared to vehicle and pair-fed groups. Decreased circulating nonesterified fatty acids and triacylglycerol levels. Restored insulin sensitivity. | |

| Obese Zucker Rats | Combination therapy with Rimonabant and oleoylethanolamide (OEA) | Marked decreases in feeding, body weight gain, and plasma cholesterol levels. Reduced hepatic steatosis. | |

| High-Fat Diet (HFD) Fed Mice | Daily oral administration for 24 days | Remarkable correction of body weight in HFD mice. |

Table 2: Clinical Efficacy of Rimonabant in Overweight/Obese Patients (RIO Program)

| Study | Treatment Group (daily) | Placebo-Subtracted Weight Loss (1 year) | Key Metabolic Changes (vs. Placebo) | Reference |

| RIO-North America | 20 mg Rimonabant | -4.7 kg | Increased HDL-C, reduced triglycerides. | |

| RIO-Lipids | 20 mg Rimonabant | -5.4 kg | Increased HDL-C (19% vs 11%), reduced triglycerides (-13% vs no change). | |

| RIO-Europe | 20 mg Rimonabant | -4.7 kg | Increased HDL-C (21% vs 12%), reduced triglycerides (-14% vs 1%). | |

| RIO-Diabetes | 20 mg Rimonabant | -3.9 kg | Reduced HbA1c (-0.7%), increased HDL-C, reduced triglycerides. | |

| Pooled RIO Data (Non-diabetic) | 20 mg Rimonabant | -6.5 kg | Increased HDL-C (+16.4%), reduced triglycerides (-6.9%), reduced fasting insulin and HOMA-IR. |

HDL-C: High-Density Lipoprotein Cholesterol; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the study of CB1 antagonists.

Diet-Induced Obesity (DIO) Mouse Model

This is the most common preclinical model for studying obesity and the metabolic effects of CB1 antagonists.

-

Animals: Male C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity.

-

Housing: Mice should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. To minimize stress and data variance, proper acclimatization and handling are essential. Co-housing experimental and control mice is recommended to normalize gut microbiota.

-

Diet: A high-fat diet (HFD), typically providing 45-60% of calories from fat, is administered for a period of 8-20 weeks to induce obesity, insulin resistance, and other metabolic syndrome features. A control group is fed a standard chow diet.

-

Drug Administration: Rimonabant is typically administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A common dose in mice is 10 mg/kg/day. A vehicle control group receives the same volume of the vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline).

-

Measurements:

-

Body Weight and Food Intake: Measured daily or several times per week.

-

Body Composition: Fat and lean mass can be determined using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR).

-

Metabolic Cages: Indirect calorimetry is used to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.

-

Blood Chemistry: At the end of the study, blood is collected to measure plasma levels of glucose, insulin, leptin, adiponectin, triglycerides, and cholesterol.

-

Tissue Analysis: Adipose tissue, liver, and muscle are often collected for histological analysis and gene expression studies.

-

Pair-Feeding Studies

To distinguish the direct metabolic effects of CB1 antagonists from those secondary to reduced food intake, pair-feeding studies are conducted.

-

Protocol: A group of obese animals is given the same amount of food consumed by the Rimonabant-treated group on the previous day. This "pair-fed" group is then compared to both the Rimonabant-treated group and a vehicle-treated group with ad libitum access to food.

-

Rationale: If the metabolic improvements in the Rimonabant-treated group are greater than those in the pair-fed group, it suggests that the drug has effects independent of its anorectic action. Studies have shown that Rimonabant's effects on body weight and fat mass are more pronounced than what can be attributed to reduced food intake alone.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to CB1 receptor function and its investigation.

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. Its activation leads to a cascade of intracellular events that modulate neuronal activity and metabolic processes.

Caption: Simplified CB1 receptor signaling cascade.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a CB1 antagonist in a diet-induced obesity model.

Caption: Workflow for a preclinical CB1 antagonist efficacy study.

Logical Relationship of CB1 Antagonism and Therapeutic Effects

This diagram illustrates the logical flow from CB1 receptor blockade to the observed therapeutic outcomes in obesity and metabolic syndrome.

Caption: Causal chain from CB1 antagonism to metabolic benefits.

Conclusion

The CB1 receptor antagonist Rimonabant has demonstrated significant in vivo efficacy in reducing body weight and improving multiple cardiometabolic risk factors in both preclinical models and human clinical trials. Its effects are mediated through both central mechanisms, leading to a transient reduction in food intake, and peripheral actions that promote sustained weight loss and metabolic improvements independent of caloric restriction. While the clinical use of Rimonabant was curtailed by centrally-mediated psychiatric side effects, the wealth of data generated from its investigation continues to inform the development of next-generation CB1 antagonists, such as peripherally restricted agents, which aim to retain the metabolic benefits while minimizing adverse central nervous system effects. This technical guide serves as a foundational resource for researchers pursuing this and other avenues in metabolic drug discovery.

References

- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rimonabant for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Food intake-independent effects of CB1 antagonism on glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to CB1 Antagonist Analogs

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, has been a focal point for drug discovery due to its significant role in regulating a plethora of physiological processes, including appetite, pain sensation, mood, and memory. The development of antagonists for this receptor has been pursued for various therapeutic indications, most notably for the treatment of obesity and related metabolic disorders. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of CB1 antagonist analogs, focusing on the prototypical antagonist SR141716A (Rimonabant) and other classes of compounds. It aims to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid in the rational design of novel CB1 receptor modulators.

Core Structure-Activity Relationship Insights

The quest for potent and selective CB1 antagonists has led to the exploration of diverse chemical scaffolds. The foundational understanding of CB1 antagonist SAR originates from extensive studies on diarylpyrazole derivatives, exemplified by Rimonabant.[1] However, the field has expanded to include a variety of other structural classes, each with unique SAR characteristics.

Diarylpyrazole Analogs (Rimonabant and Derivatives)

The 1,5-diarylpyrazole scaffold is the most extensively studied class of CB1 antagonists.[1] The general structure consists of a central pyrazole ring substituted with aryl groups at positions 1 and 5, and a carboxamide moiety at position 3.

-

1-Aryl Group: Typically a 2,4-dichlorophenyl group, as seen in Rimonabant, which is crucial for high affinity. Modifications in this region generally lead to a decrease in potency.

-

5-Aryl Group: A 4-chlorophenyl group is optimal for potent antagonism. Substitutions at the para position of this phenyl ring are well-tolerated, with halogens (Cl, Br, I) often enhancing affinity.

-

3-Carboxamide Moiety: The piperidinyl-amide group in Rimonabant is a key interaction point. Variations in this group have been extensively explored to modulate pharmacokinetic properties and to potentially separate antagonist from inverse agonist activity. For instance, replacement of the piperidinyl ring with other cyclic amines or acyclic fragments can significantly impact potency and efficacy.

-

4-Position Substitution: Small alkyl groups, such as the methyl group in Rimonabant, are generally favored at this position.

Aminoalkylindole Analogs

Aminoalkylindoles represent another significant class of cannabinoid receptor ligands, which includes both agonists and antagonists. For antagonists, the SAR is distinct from the agonist members of this family. The bioactive conformation of these flexible molecules is a critical determinant of their functional activity at the CB1 receptor.[2]

Triazole Analogs

To improve upon the pharmacokinetic profile and potential off-target effects of diarylpyrazoles, researchers have explored bioisosteric replacements of the pyrazole core. A notable example is the 1,2,3-triazole scaffold. Certain 4,5-diaryl-1-substituted-1,2,3-triazoles have demonstrated potent CB1 receptor affinity and high selectivity over the CB2 receptor. For example, the 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-propylcarbonyl-1,2,3-triazole (31a) was identified as a highly potent ligand with a Ki of 4.6 nM.[3]

Other Heterocyclic Scaffolds

The exploration for novel CB1 antagonists has extended to a wide array of heterocyclic systems, including imidazoles and conformationally constrained pyrazole derivatives.[4] These efforts aim to identify compounds with improved drug-like properties, such as reduced lipophilicity, to mitigate the central nervous system side effects that led to the withdrawal of Rimonabant from the market.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and/or functional activities (IC50/EC50) of representative CB1 antagonist analogs from various chemical classes. This data is compiled from multiple literature sources to provide a comparative overview.

Table 1: Diarylpyrazole Analogs - Rimonabant and Derivatives

| Compound | R1 (1-position) | R2 (5-position) | R3 (3-position) | CB1 Ki (nM) | Reference |

| SR141716A (Rimonabant) | 2,4-Dichlorophenyl | 4-Chlorophenyl | Piperidin-1-yl-carboxamide | 1.98 | |

| AM251 | 2,4-Dichlorophenyl | 4-Iodophenyl | Piperidin-1-yl-carboxamide | <10 | |

| AM281 | 2,4-Dichlorophenyl | 4-Chlorophenyl | Azetidin-1-yl-carboxamide | 17.8 | |

| AM4113 | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-cyclopropyl-carboxamide | 0.80 |

Table 2: 1,2,3-Triazole Analogs

| Compound | 1-Substituent | 4-Substituent | 5-Substituent | CB1 Ki (nM) | CB2/CB1 Selectivity | Reference |

| 31a | 2,4-Dichlorophenyl | Propylcarbonyl | 4-Chlorophenyl | 4.6 | 417 |

Table 3: Other Novel CB1 Antagonists

| Compound | Scaffold | CB1 Ki (nM) | Notes | Reference |

| LY320135 | Benzofuran | 224 | Selective antagonist | |

| PIMSR | Pyrazole derivative | 17-57 | Neutral antagonist | |

| BNS808 | Tricyclic | 0.7 | Peripherally selective |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the pharmacological properties of CB1 antagonist analogs. Below are methodologies for key in vitro assays.

Radioligand Binding Assay for CB1 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue (e.g., rat cerebellum).

-

Radioligand: [3H]CP-55,940 or [3H]SR141716A (specific activity ~120-180 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Test Compounds: Dissolved in DMSO to a stock concentration of 10 mM.

-

Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, radioligand (at a final concentration close to its Kd, typically 0.5-2 nM), and varying concentrations of the test compound.

-

Total and Non-specific Binding: For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubation: Add the membrane preparation (typically 10-50 µg of protein per well) to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a CB1 antagonist to block the agonist-induced inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Line: HEK-293 or CHO-K1 cells stably expressing the human CB1 receptor.

-

Assay Buffer: HBSS or DMEM with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Stimulant: Forskolin (to stimulate adenylyl cyclase).

-

CB1 Agonist: e.g., CP-55,940 or WIN 55,212-2.

-

Test Compounds (Antagonists): Prepared in DMSO.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to confluence.

-

Pre-incubation with Antagonist: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test antagonist for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the CB1 agonist (typically at its EC80 concentration) in the presence of a sub-maximal concentration of forskolin. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

ERK1/2 Phosphorylation Assay

This assay assesses the functional activity of CB1 antagonists by measuring their ability to block agonist-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event of CB1 receptor activation.

Materials:

-

Cell Line: HEK-293 or other suitable cells expressing the CB1 receptor.

-

Serum-free Medium: For cell starvation.

-

CB1 Agonist: e.g., CP-55,940.

-

Test Compounds (Antagonists).

-

Lysis Buffer: Containing protease and phosphatase inhibitors.

-

Detection Reagents: Antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2, and a suitable detection system (e.g., Western blot, ELISA, or TR-FRET).

Procedure:

-

Cell Culture and Starvation: Plate cells and grow to ~80-90% confluency. Serum-starve the cells for 4-18 hours prior to the assay to reduce basal ERK1/2 phosphorylation.

-

Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of the test antagonist for 30-60 minutes.

-

Agonist Stimulation: Add a CB1 agonist at its EC80 concentration and incubate for a predetermined optimal time (typically 5-15 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by placing the plate on ice and adding ice-cold lysis buffer.

-

pERK1/2 Detection: Measure the levels of pERK1/2 in the cell lysates using the chosen detection method. It is important to also measure total ERK1/2 to normalize for cell number and protein loading.

-

Data Analysis: Quantify the pERK1/2 signal and normalize it to the total ERK1/2 signal. Plot the normalized pERK1/2 levels against the antagonist concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: CB1 Receptor Signaling Cascade.

References

- 1. CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bioactive conformation of aminoalkylindoles at the cannabinoid CB1 and CB2 receptors: insights gained from (E)- and (Z)-naphthylidene indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. marshall.edu [marshall.edu]

- 4. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Cannabinoid Research: A Technical Guide to the Discovery and Development of Novel CB1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, has long been a target for therapeutic intervention in a range of disorders, from metabolic diseases to neuropsychiatric conditions. However, the development of CB1 receptor antagonists has been hampered by the adverse psychiatric effects associated with first-generation compounds like rimonabant. This has spurred a new era of research focused on creating novel CB1 antagonists with improved safety profiles. This technical guide provides an in-depth overview of the discovery and development of these next-generation molecules, focusing on peripherally restricted antagonists, neutral antagonists, and allosteric modulators.

The Rationale for Novel CB1 Antagonists

The initial promise of CB1 antagonists for treating obesity and related metabolic disorders was demonstrated by rimonabant, which effectively reduced body weight and improved metabolic parameters.[1][2] However, its widespread clinical use was terminated due to significant psychiatric side effects, including anxiety, depression, and suicidal ideation.[1][3][4] These adverse events are attributed to the blockade of CB1 receptors in the central nervous system (CNS).

This has led to the development of two primary strategies to mitigate these CNS-mediated effects:

-

Peripherally Restricted CB1 Antagonists: These compounds are designed to have limited brain penetration, thereby selectively targeting CB1 receptors in peripheral tissues like the liver, adipose tissue, and skeletal muscle, which are crucial for metabolic regulation.

-

Neutral CB1 Antagonists: Unlike inverse agonists such as rimonabant, which inhibit the constitutive activity of the CB1 receptor, neutral antagonists block the receptor's activation by agonists without affecting its basal signaling. This is hypothesized to reduce the incidence of psychiatric side effects.

-

Allosteric Modulators: These molecules bind to a site on the CB1 receptor that is distinct from the orthosteric site where endogenous cannabinoids and classical antagonists bind. They can modulate the receptor's response to orthosteric ligands in a more nuanced way, offering a potential avenue for fine-tuning CB1 signaling while minimizing adverse effects.

Quantitative Data on Novel CB1 Antagonists

The following tables summarize key quantitative data for a selection of novel CB1 antagonists, providing a comparative overview of their binding affinities and functional potencies.

Table 1: Peripherally Restricted and Neutral CB1 Antagonists

| Compound | Type | Target | K_i_ (nM) | IC_50_ (nM) | Efficacy/Notes |

| AM6545 | Neutral, Peripherally Restricted | Human CB1 | 3.3 ± 0.8 | - | 14-fold lower brain concentration than rimonabant. |

| TXX-522 | Peripherally Restricted | Human CB1 | - | - | Designed based on rimonabant with limited brain penetration. |

| RTI-1092769 | Weak Inverse Agonist/Antagonist, Peripherally Selective | Human CB1 | - | - | Purine-based compound with limited brain exposure. |

| AM4113 | Neutral Antagonist | Human CB1 | 0.80 ± 0.44 | - | 100-fold selectivity for CB1 over CB2. |

| PIMSR | Neutral Antagonist | Human CB1 | 17-57 | - | Pyrazole derivative designed for neutral antagonism. |

| Δ⁹-THCV | Neutral Antagonist (at low doses) | Human CB1 | - | - | Phytocannabinoid with a neutral antagonist profile at low concentrations. |

Table 2: CB1 Receptor Allosteric Modulators

| Compound | Type | Effect on Agonist Binding | Functional Effect | EC_50_ / IC_50_ (µM) |

| ORG27569 | NAM | Positive | Negative (Antagonist) | pEC_50_ = 6.75 ± 0.06 (cAMP assay) |

| PSNCBAM-1 | NAM | Positive | Negative (Antagonist) | pEC_50_ = 6.44 ± 0.14 (cAMP assay) |

| SN15b | PAM/NAM | Positive | Negative (Antagonist) | EC_50_ = 1.3 (binding); IC_50_ in low µM range (functional) |

| SC4a | PAM/NAM | Positive | Negative (Antagonist) | EC_50_ = 0.043 (binding); IC_50_ in low µM range (functional) |

Experimental Protocols

The discovery and characterization of novel CB1 antagonists rely on a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

In Vitro Assays

This assay is used to determine the binding affinity (K_i_) of a test compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1) or rodent brain tissue.

-

Radioligand: [³H]CP-55,940 or [³H]SR141716A.

-

Non-specific binding control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Test compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).

-

GF/B glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

-

Total Binding: Binding buffer, radioligand (at a concentration near its K_d_), and membrane suspension.

-

Non-specific Binding: Binding buffer, radioligand, a high concentration of unlabeled ligand, and membrane suspension.

-

Competition Binding: Binding buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in wash buffer using a filtration apparatus.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC_50_ value of the test compound from the competition binding curve using non-linear regression. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

This assay measures the ability of a compound to modulate the G_i/o_-mediated inhibition of adenylyl cyclase activity upon CB1 receptor activation.

Materials:

-

CHO-hCB1 or HEK-hCB1 cells.

-

Assay buffer (e.g., physiologic saline solution with HEPES and BSA).

-

Forskolin (adenylyl cyclase activator).

-

Phosphodiesterase inhibitors (e.g., IBMX, rolipram).

-

Test compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding competition assay).

-

24-well or 96-well cell culture plates.

Procedure:

-

Cell Culture: Plate cells in 24- or 96-well plates and grow to ~90% confluency.

-

Assay Preparation: Wash the cells with warm assay buffer.

-

Incubation: Pre-incubate the cells with phosphodiesterase inhibitors for 15 minutes at 37°C.

-

Treatment: Add forskolin (to stimulate cAMP production) and varying concentrations of the test compound (for antagonist/inverse agonist mode) or a fixed concentration of a CB1 agonist plus varying concentrations of the test compound (for antagonist mode). Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lysis: Lyse the cells according to the cAMP assay kit protocol.

-

Quantification: Measure the intracellular cAMP levels using the chosen assay kit.

-

Data Analysis: For antagonists, determine the IC_50_ value by plotting the inhibition of the agonist-induced decrease in cAMP against the antagonist concentration. For inverse agonists, determine the EC_50_ value by plotting the increase in cAMP levels against the compound concentration.

This assay directly measures the activation of G-proteins coupled to the CB1 receptor.

Materials:

-

Membrane preparations from CHO-hCB1 cells or brain tissue.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP (guanosine diphosphate).

-

CB1 receptor agonist (e.g., CP-55,940).

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

-

GF/B filters.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine membrane preparations, GDP, and varying concentrations of the test compound in the assay buffer.

-

Agonist Stimulation: Add a CB1 agonist to stimulate G-protein activation. For antagonist testing, add the test compound prior to or simultaneously with the agonist.

-

Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: For antagonists, determine the IC_50_ by measuring the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Assays

This model is used to evaluate the efficacy of CB1 antagonists in reducing body weight and improving metabolic parameters.

Materials:

-

Male C57BL/6J mice.

-

High-fat diet (HFD; e.g., 45-60% kcal from fat).

-

Standard chow diet.

-

Test compound and vehicle.

-

Metabolic cages for measuring food intake, energy expenditure, and respiratory exchange ratio.

-

Equipment for glucose and insulin tolerance tests.

Procedure:

-

Induction of Obesity: Feed mice a HFD for 8-12 weeks to induce obesity.

-

Treatment: Randomly assign DIO mice to treatment groups (e.g., vehicle, test compound at different doses). Administer the compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4 weeks).

-

Monitoring: Monitor body weight and food intake regularly.

-

Metabolic Phenotyping: Towards the end of the treatment period, place mice in metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.

-

Tissue Collection: At the end of the study, collect blood and tissues (liver, adipose tissue, muscle) for biochemical and histological analysis.

-

Data Analysis: Compare changes in body weight, food intake, energy expenditure, and metabolic parameters between the treatment and vehicle groups.

This is crucial for developing peripherally restricted antagonists.

Materials:

-

Rodents (mice or rats).

-

Test compound.

-

LC-MS/MS system.

-

Equipment for blood and brain tissue collection.

Procedure:

-

Dosing: Administer the test compound to animals at a specific dose and route.

-

Sample Collection: At various time points post-administration, collect blood samples (via cardiac puncture or tail vein) and brain tissue. For brain tissue, transcardial perfusion with saline is performed to remove blood from the brain vasculature.

-

Sample Processing: Separate plasma from blood by centrifugation. Homogenize the brain tissue.

-

Quantitative Analysis: Determine the concentration of the test compound in plasma and brain homogenates using a validated LC-MS/MS method.

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (K_p_) by dividing the concentration of the compound in the brain by its concentration in the plasma. For a more accurate assessment of unbound drug crossing the blood-brain barrier, the unbound brain-to-plasma partition coefficient (K_p,uu_) is determined by correcting for plasma protein binding and brain tissue binding.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow in the development of novel CB1 antagonists.

CB1 Receptor Signaling Pathways

Caption: Canonical G_i/o_-coupled signaling pathways of the CB1 receptor.

Experimental Workflow for Novel CB1 Antagonist Development

Caption: A generalized workflow for the discovery and development of a novel CB1 antagonist.

Conclusion

The quest for safer and more effective CB1 receptor antagonists has led to innovative strategies in drug design and development. Peripherally restricted antagonists, neutral antagonists, and allosteric modulators represent promising avenues to harness the therapeutic potential of CB1 receptor blockade while minimizing the CNS-related side effects that plagued first-generation compounds. The detailed experimental protocols and comparative quantitative data presented in this guide offer a valuable resource for researchers in this dynamic field. Continued exploration of the structure-activity relationships and signaling pathways of these novel compounds will be crucial for the successful translation of these promising candidates into clinically effective therapies.

References

- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Comparative pharmacokinetic studies of borneol in mouse plasma and brain by different administrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tipping Point: A Technical Guide to CB1 Antagonists in Metabolic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

The global rise of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, has created an urgent need for novel therapeutic strategies. The endocannabinoid system, particularly the cannabinoid receptor type 1 (CB1), has emerged as a critical regulator of energy balance and metabolism. Its overactivation is strongly implicated in the pathophysiology of metabolic diseases. This technical guide provides an in-depth exploration of CB1 antagonists, offering a comprehensive resource on their mechanism of action, key experimental findings, and detailed protocols for their evaluation in the context of metabolic disorder research.

The Central and Peripheral Roles of the CB1 Receptor in Metabolism

The CB1 receptor, a G-protein coupled receptor, is densely expressed in the central nervous system (CNS), where it modulates appetite, mood, and memory.[1] It is also present in various peripheral tissues, including adipose tissue, liver, skeletal muscle, and the pancreas, directly influencing nutrient metabolism and storage.[2][3]

Activation of central CB1 receptors, primarily in the hypothalamus and mesolimbic dopamine pathway, stimulates appetite and increases food intake, particularly for palatable, energy-dense foods.[4] In peripheral tissues, CB1 receptor activation promotes lipogenesis in adipose tissue and the liver, while decreasing insulin sensitivity and glucose uptake in skeletal muscle.[3] This dual action of the endocannabinoid system highlights the therapeutic potential of blocking CB1 receptors to address multiple facets of metabolic dysregulation.

Mechanism of Action: Beyond Simple Blockade

Most clinically investigated CB1 antagonists are inverse agonists. Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling activity. This "negative intrinsic activity" is crucial to their potent effects on metabolic parameters.

Signaling Pathways

The CB1 receptor primarily couples to inhibitory G-proteins (Gi/o). Upon activation by endocannabinoids (like anandamide and 2-arachidonoylglycerol), this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, CB1 receptor activation can influence ion channels and other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.

CB1 antagonists, particularly inverse agonists, counteract these effects by promoting the inactive state of the receptor, leading to an increase in cAMP levels and modulation of downstream pathways that ultimately influence gene expression and cellular metabolism.

Quantitative Data from Preclinical and Clinical Studies

Numerous preclinical and clinical studies have evaluated the efficacy of CB1 antagonists in treating metabolic disorders. The following tables summarize key quantitative findings for prominent CB1 antagonists.

Table 1: Clinical Trial Data for Rimonabant in Overweight/Obese Patients (1-Year Data)

| Parameter | Placebo | Rimonabant (20 mg/day) | p-value vs. Placebo | Reference |

| Weight Change (kg) | -1.6 | -6.5 | <0.001 | |

| Waist Circumference Change (cm) | -2.5 | -6.4 | <0.001 | |

| HDL Cholesterol Change (%) | +5.4 | +16.4 | <0.001 | |

| Triglycerides Change (%) | +7.9 | -6.9 | <0.001 | |

| Fasting Insulin Change (µU/mL) | N/A | -0.6 | <0.001 | |

| HOMA-IR Change | N/A | -0.2 | <0.001 | |

| A1C Reduction (in diabetic patients, %) | N/A | -0.6 | <0.001 |

HOMA-IR: Homeostatic Model Assessment for Insulin Resistance

Table 2: Clinical Trial Data for Taranabant in Obese and Overweight Patients (1-Year Data)

| Parameter | Placebo | Taranabant (2 mg/day) | Taranabant (4 mg/day) | p-value vs. Placebo | Reference |

| Weight Change (kg) | -2.6 | -6.6 | -8.1 | <0.001 for both doses | |

| Waist Circumference Change (cm) | N/A | N/A | N/A | Significant improvement | |

| Proportion with ≥5% Weight Loss (%) | 27 | 57 | N/A | <0.001 | |

| Proportion with ≥10% Weight Loss (%) | N/A | Significantly higher | Significantly higher | <0.001 for both doses |

Table 3: Preclinical Data for AM251 in Obese Zucker Rats (3-week treatment)

| Parameter | Untreated Obese | AM251-Treated Obese | Pair-fed Obese | Reference |

| Daily Food Intake | Markedly higher | Sustained decrease | Matched to AM251 group | |

| Body Weight Gain | Significant gain | Sustained decrease | Less gain than untreated | |

| Energy Expenditure | Lower | Considerably increased | No significant change | |

| Plasma Glucose | Elevated | Significantly reduced | No significant change | |

| Plasma Leptin | Elevated | Significantly reduced | No significant change | |

| Plasma HDL Cholesterol | Lower | Increased | No significant change | |

| Liver Fat Content | High | Decreased | No significant change |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to evaluate the efficacy of CB1 antagonists in metabolic disorder research.

CB1 Receptor Binding Assay

This assay determines the affinity of a test compound for the CB1 receptor.

Materials:

-

CB1 receptor-expressing membranes (from cell lines like CHO-K1 or HEK-293, or brain tissue homogenates)

-

Radioligand (e.g., [³H]-CP55,940)

-

Unlabeled ligand for non-specific binding determination (e.g., cold CP55,940)

-

Test compound (CB1 antagonist)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

GF/B glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Membrane Preparation: Homogenize receptor-expressing cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer and determine protein concentration.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add binding buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled ligand, and membrane suspension.

-

Competition Binding: Add binding buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through pre-soaked GF/B filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place filters in vials with scintillation cocktail and measure radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

The Neuroprotective Effects of CB1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Cannabinoid Receptor Type 1 (CB1) antagonists, with a focus on the widely studied compound AM251 and rimonabant. The antagonism of the CB1 receptor has emerged as a potential therapeutic strategy for a variety of neurodegenerative and acute neurological conditions. This document synthesizes key quantitative data from preclinical studies, details the experimental protocols used to assess neuroprotection, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, plays a significant role in modulating neuronal function. While activation of CB1 receptors can have neuroprotective effects in certain contexts, a growing body of evidence suggests that antagonism of these receptors can also confer significant protection against neuronal damage.[1][2] CB1 receptor antagonists are compounds that bind to CB1 receptors and block their activation by endocannabinoids or exogenous agonists.[3] This blockade can influence neurotransmitter release, reduce neuroinflammation, and modulate other cellular processes implicated in neuronal survival.[4][5] This guide focuses on the neuroprotective potential of these antagonists, providing a resource for researchers and professionals in the field of neuropharmacology and drug development.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of CB1 receptor antagonists.

Table 1: In Vitro Studies

| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Citation |

| AM251 | Rat Organotypic Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 1 µM | CA1 Injury | Maximal neuroprotection | |

| LY320135 | Rat Organotypic Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 1 µM | CA1 Injury | Maximal neuroprotection | |

| SR141716A | Dorsal Root Ganglion Neurons / F-11 Cells | NMDA (100 µM) | 500 nM | Cell Viability | Blocked WIN-55,212-2 mediated protection | |

| AM251 | Dorsal Root Ganglion Neurons / F-11 Cells | NMDA (100 µM) | Not Specified | Calcium Influx | Blocked WIN-55,212-2 mediated reduction |

Table 2: In Vivo Studies

| Compound | Animal Model | Injury Model | Dose & Route | Outcome Measure | Result | Citation |

| AM251 | Gerbils | Bilateral Carotid Occlusion | 3 mg/kg, i.p. | CA1 Pyramidal Cell Death | Attenuated cell death | |

| AM251 | Male Wistar Rats | Ischemia | Not Specified | CA1 Injury | Reduced injury | |

| SR141716A | Mice | Permanent Photothrombotic Ischemia | 5 mg/kg | Infarct Fraction & Stroke Volume | Smaller infarcts and stroke volumes | |

| AM251 | Mice | Hypoxia (5% O2) | 1 mg/kg | Survival Time | Significantly increased survival time | |

| Rimonabant | Mice | Hypoxia (5% O2) | 10 mg/kg | Survival Time | Increased survival time | |

| AM251 | Mice | Cranial Irradiation | 1 mg/kg (chronic) | Hippocampal Neurogenesis (BrdU+/NeuN+ cells) | 2.5-fold increase in irradiated mice | |

| AM251 | Mice | Cranial Irradiation | 1 mg/kg (chronic) | Newly Born Neurons (Doublecortin+) | 1.7-fold increase in irradiated mice | |

| Rimonabant | Rats | 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease | Not Specified | Neuroprotection | Investigated for neuroprotective potential | |

| SR141716A | Mice | MNU-induced Retinal Degeneration | Not Specified | Photoreceptor Loss | Distinctly recovered photoreceptor loss |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the literature on the neuroprotective effects of CB1 antagonists.

In Vitro Neuroprotection Assay Against Oxygen-Glucose Deprivation (OGD)

This protocol is based on studies investigating neuroprotection in organotypic hippocampal slices.

-

Organotypic Hippocampal Slice Culture:

-

Hippocampal slice cultures are prepared from postnatal day 7-9 rat pups.

-

Slices (400 µm thick) are placed on semiporous membrane inserts and cultured in a medium containing 50% MEM, 25% horse serum, 25% Hanks' balanced salt solution, and supplemented with glucose and antibiotics.

-

Cultures are maintained at 37°C in a 5% CO2 humidified incubator for 2 weeks before experimental use.

-

-

Oxygen-Glucose Deprivation (OGD):

-

To induce ischemic-like conditions, the culture medium is replaced with a glucose-free balanced salt solution.

-

The slices are then placed in an anaerobic chamber with a 95% N2 / 5% CO2 atmosphere for 20 minutes at 37°C.

-

Following OGD, the slices are returned to their original culture medium and incubator.

-

-

Drug Treatment:

-

The CB1 antagonist (e.g., AM251 at 1 µM) is applied to the culture medium before, during, and after the OGD insult.

-

-

Assessment of Neuronal Damage:

-

24 hours after OGD, neuronal damage is assessed by measuring the uptake of propidium iodide (PI), a fluorescent marker of cell death, particularly in the CA1 pyramidal cell layer.

-

Fluorescence intensity is quantified using imaging software to determine the extent of neuronal injury.

-

In Vivo Model of Hypoxia-Induced Neuroprotection

This protocol is adapted from studies assessing the protective effects of CB1 antagonists in a mouse model of hypoxia.

-

Animal Model:

-

Male mice weighing 25-35 grams are used.

-

Animals are divided into treatment groups: vehicle control, positive control (e.g., phenytoin 100 mg/kg), and CB1 antagonist groups (e.g., rimonabant 10 mg/kg, AM251 1 mg/kg).

-

-

Drug Administration:

-

The respective compounds are administered intraperitoneally (i.p.) 30 minutes prior to the induction of hypoxia.

-

-

Induction of Hypoxia:

-

Mice are placed in a closed glass chamber.

-

A hypoxic atmosphere is created by pumping 95% N2 and 5% O2 into the chamber.

-

-

Measurement of Survival Time:

-

The survival time for each animal is measured from the moment the chamber is sealed until the cessation of breathing.

-

Data are analyzed statistically to compare the survival times between the different treatment groups.

-

Assessment of Neurogenesis Following Cranial Irradiation

This protocol is based on research evaluating the effects of AM251 on radiation-induced cognitive decrements.

-

Animal Model and Irradiation:

-

Adult male mice are used.

-

Animals receive a clinically relevant dose of cranial irradiation.

-

-

Chronic Drug Treatment:

-

AM251 (1 mg/kg) is administered via weekly injections for a chronic period (e.g., 16 weeks).

-

-

Cell Proliferation and Neurogenesis Labeling:

-

To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU).

-

-

Immunohistochemistry and Quantification:

-

After the treatment period, mice are euthanized, and brain tissue is processed for immunohistochemistry.

-

To identify newly born mature neurons, brain sections are stained for both BrdU and the mature neuronal marker NeuN (BrdU+/NeuN+).

-

The number of double-labeled cells in the subgranular zone of the hippocampus is quantified using stereological methods.

-

Another marker, doublecortin (DCX), can be used to quantify newly born neurons.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Putative mechanism of neuroprotection by CB1 antagonists against excitotoxicity.

Caption: Key pathways contributing to the neuroprotective effects of CB1 antagonists.

Experimental Workflows

Caption: Workflow for an in vitro neuroprotection assay.

Caption: General workflow for an in vivo neuroprotection study.

References

- 1. researchgate.net [researchgate.net]

- 2. CB1 receptors and post-ischemic brain damage: studies on the toxic and neuroprotective effects of cannabinoids in rat organotypic hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. What are CB1 antagonists and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

The Role of Cannabinoid Receptor 1 (CB1) Antagonism in Appetite Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth examination of the mechanisms, experimental validation, and therapeutic potential of Cannabinoid Receptor 1 (CB1) antagonism in the regulation of appetite and energy homeostasis.

Introduction: The Endocannabinoid System and Appetite

The endocannabinoid system (ECS) is a crucial neuromodulatory system that plays a significant role in regulating energy balance, appetite, and food intake.[1][2][3] It comprises cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[4][5] The primary cannabinoid receptors are the CB1 and CB2 receptors. CB1 receptors are predominantly located in the central nervous system (CNS), particularly in hypothalamic areas that are critical for the control of food intake and feeding behavior, as well as in peripheral tissues such as the liver, adipose tissue, and the gastrointestinal tract.

Activation of CB1 receptors by endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) is known to be orexigenic, meaning it stimulates appetite and food intake. This is evident from the well-documented appetite-enhancing effects of cannabis, which are mediated by the CB1 agonist Δ9-tetrahydrocannabinol (THC). The ECS influences both homeostatic (the body's need for energy) and hedonic (the rewarding and pleasurable aspects of food) feeding. Consequently, antagonism of the CB1 receptor has emerged as a promising therapeutic strategy for the treatment of obesity and metabolic disorders.

Mechanism of Action of CB1 Antagonists

CB1 receptor antagonists function by binding to CB1 receptors and preventing their activation by endogenous or exogenous cannabinoids. Many compounds in this class are inverse agonists, meaning they not only block the receptor but also reduce its basal level of signaling activity.

The appetite-suppressing effects of CB1 antagonists are mediated through actions in both the central and peripheral nervous systems.

-

Central Mechanisms: In the hypothalamus, a key brain region for regulating energy balance, CB1 receptor activation generally promotes food intake. CB1 antagonists counter this by modulating the release of various neurotransmitters and neuropeptides involved in appetite control. For instance, they can influence the activity of pro-opiomelanocortin (POMC) neurons, which produce anorexigenic signals, and neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons, which are orexigenic. Furthermore, CB1 antagonists can indirectly inhibit the dopamine-mediated rewarding properties of palatable food by acting on interconnected brain regions like the mesolimbic pathway.

-

Peripheral Mechanisms: In the gastrointestinal tract, CB1 receptors are located on nerve terminals. Antagonism of these receptors can influence gut motility and the secretion of appetite-regulating hormones. For example, CB1 antagonism can reduce the secretion of the hunger hormone ghrelin. In adipose tissue, blocking CB1 receptors can lead to reduced lipogenesis (fat storage) and increased lipolysis (fat breakdown).

Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, including the inhibition of presynaptic calcium channels and activation of inwardly rectifying potassium channels. CB1 receptor antagonists and inverse agonists prevent these downstream signaling events.

Caption: CB1 Receptor Signaling and Antagonism.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of CB1 antagonists in reducing appetite and body weight has been demonstrated in numerous preclinical and clinical studies.

Preclinical Data

| Compound | Animal Model | Dose | Effect on Food Intake | Effect on Body Weight | Reference |

| Rimonabant (SR141716A) | Diet-Induced Obese (DIO) Rats | 10 mg/kg/day (peripheral infusion) | ~40% decrease | Significant reduction, more than pair-fed controls | |

| Rimonabant (SR141716A) | 24-h Fasted Mice | 1-10 mg/kg | Dose-dependent decrease | Not specified | |

| Rimonabant (SR141716A) | Chow/Palatable Diet Cycled Rats | 3 mg/kg | 43% reduction in palatable diet intake | Greater reduction than in control rats | |

| Taranabant | Wild-type Mice | 1 mg/kg and 3 mg/kg | Dose-dependent decrease | 48% and 165% decrease in overnight gain, respectively | |

| AM4113 (Neutral Antagonist) | Rats | Not specified | Reduced food intake | Not specified |

Clinical Data